![molecular formula C21H26O2S B12589066 Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate CAS No. 648436-68-4](/img/structure/B12589066.png)
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a benzoate group attached to a sulfanyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate typically involves the reaction of 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoic acid+methanolH2SO4Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, dry ether as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives.
科学的研究の応用
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function.
類似化合物との比較
Similar Compounds
- Methyl 4-[(4-methylphenyl)sulfanyl]benzoate
- Methyl 4-[(2-hexylphenyl)sulfanyl]benzoate
- Methyl 4-[(2-hexyl-4-methylphenyl)sulfonyl]benzoate
Uniqueness
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate is unique due to the presence of both a hexyl and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct physicochemical properties compared to other similar compounds.
特性
CAS番号 |
648436-68-4 |
|---|---|
分子式 |
C21H26O2S |
分子量 |
342.5 g/mol |
IUPAC名 |
methyl 4-(2-hexyl-4-methylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C21H26O2S/c1-4-5-6-7-8-18-15-16(2)9-14-20(18)24-19-12-10-17(11-13-19)21(22)23-3/h9-15H,4-8H2,1-3H3 |
InChIキー |
IDQGEXGHOYKFRO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C=CC(=C1)C)SC2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


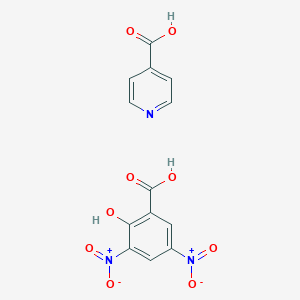
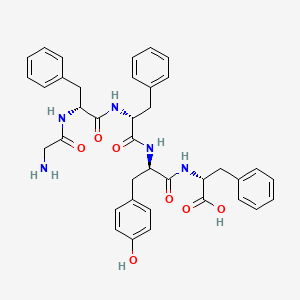
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
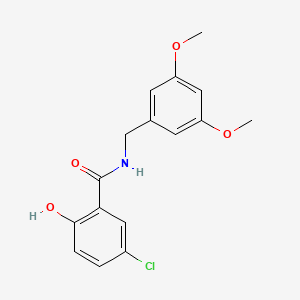
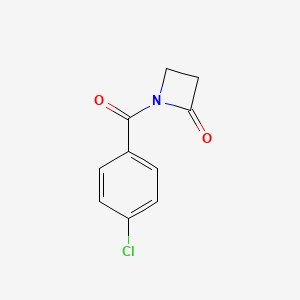
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
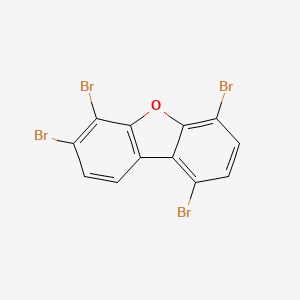
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
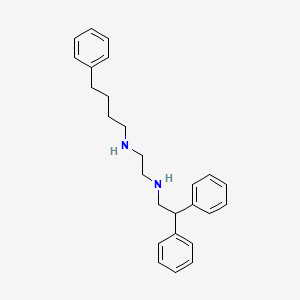
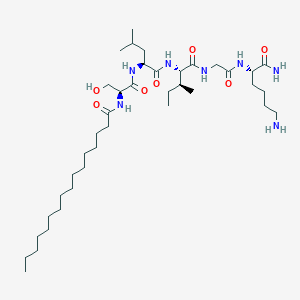
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)
